
(4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MPM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C12H16N2O.
Mécanisme D'action
The exact mechanism of action of (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone is not yet fully understood. However, it is believed that this compound acts as a modulator of certain neurotransmitter systems in the brain, including the dopamine and serotonin systems. By modulating these systems, this compound may have potential therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a variety of biochemical and physiological effects. For instance, this compound has been shown to modulate the release of dopamine and serotonin in the brain, which can affect mood, motivation, and other cognitive functions. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its high binding affinity towards certain receptors in the central nervous system. This makes it a valuable tool for studying the function of these receptors and developing drugs that target them. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.
Orientations Futures
There are several future directions for research on (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone. One potential direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Another direction is to develop more selective analogs of this compound that can target specific receptors in the brain with greater precision. Finally, future research can focus on developing more efficient synthesis methods for this compound and its analogs, which can enhance their potential for therapeutic use.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its binding affinity towards certain receptors in the central nervous system and its potential effects on mood, motivation, and other cognitive functions. While there are limitations to using this compound in lab experiments, future research can focus on developing more selective analogs and efficient synthesis methods.
Méthodes De Synthèse
The synthesis of (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone involves a multistep process that starts with the reaction between 4-methylpiperazine and 2-bromo-6-methylpyridine. The resulting intermediate is then subjected to further reactions to obtain the final product. The purity and yield of this compound can be enhanced by using appropriate purification techniques.
Applications De Recherche Scientifique
(4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. Several studies have shown that this compound exhibits significant binding affinity towards certain receptors in the central nervous system, which makes it a potential candidate for developing drugs that target these receptors.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-4-3-5-11(13-10)12(16)15-8-6-14(2)7-9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJCIFGISDAGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
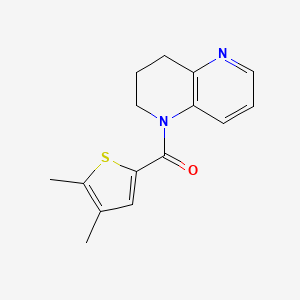
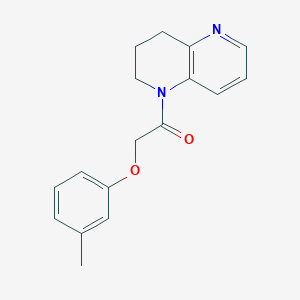
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
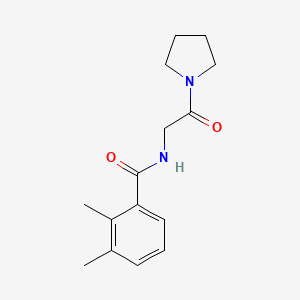
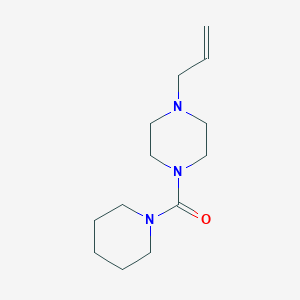

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
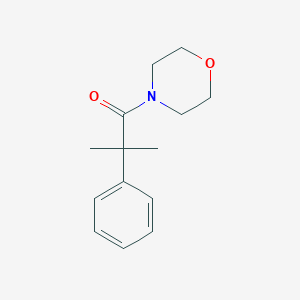
![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
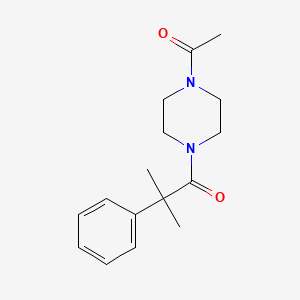


![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
